![molecular formula C12H9F2O5P B14212197 [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-90-1](/img/structure/B14212197.png)
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound characterized by the presence of difluoro, formyl, hydroxynaphthalenyl, and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of formyl and hydroxyl groups. The difluoro and phosphonic acid groups are then added through specific reactions involving fluorinating agents and phosphonating reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its structural features can be exploited to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. The difluoro groups can enhance binding affinity to certain proteins, while the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions. The phosphonic acid group can act as a chelating agent, binding to metal ions and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Unique due to the combination of difluoro, formyl, hydroxynaphthalenyl, and phosphonic acid groups.
This compound analogs: Compounds with similar structures but different substituents, such as chloro or bromo groups instead of difluoro.
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
822520-90-1 |
|---|---|
Molecular Formula |
C12H9F2O5P |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
[difluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C12H9F2O5P/c13-12(14,20(17,18)19)9-3-4-10-7(5-9)1-2-8(6-15)11(10)16/h1-6,16H,(H2,17,18,19) |
InChI Key |
JIHZXJDVICVIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


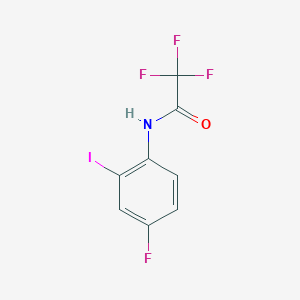

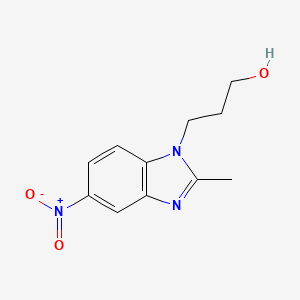
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
![(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14212164.png)
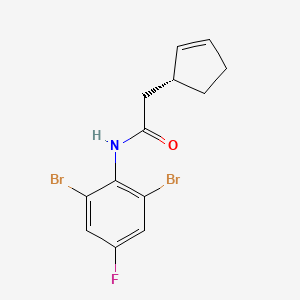
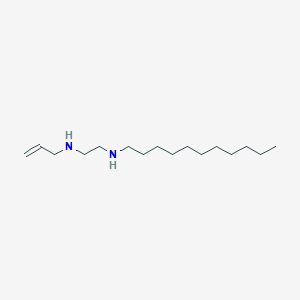
![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
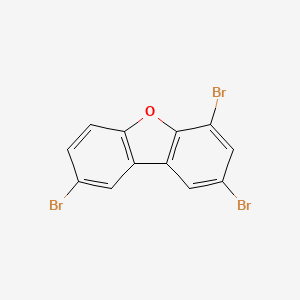
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

